

# AC-P-Bromo-DL-phe-OH in Medicinal Chemistry: A Technical Guide

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## Compound of Interest

Compound Name: **AC-P-Bromo-DL-phe-OH**

Cat. No.: **B556362**

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## Introduction

N-acetyl-p-bromo-DL-phenylalanine (**AC-P-Bromo-DL-phe-OH**) is a synthetically derived amino acid that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromine atom at the para position of the phenyl ring and an acetylated amine, provides unique physicochemical properties that are leveraged in the design of novel therapeutic agents. The introduction of the bromine atom enhances the compound's reactivity and allows for further chemical modifications, making it a versatile tool in drug discovery.<sup>[1]</sup> This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols relevant to the use of **AC-P-Bromo-DL-phe-OH** in a research and development setting. The primary applications of this compound lie in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research for studying protein-protein interactions and enzyme activities.<sup>[1]</sup>

## Chemical and Physical Properties

**AC-P-Bromo-DL-phe-OH** is a white crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

Property	Value
Synonyms	Acetyl-4-bromo-DL-phenylalanine, Ac-DL-Phe(4-Br)-OH, (RS)-N-Acetyl-2-amino-3-(4-bromophenyl)propanoic acid
CAS Number	273730-59-9
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO <sub>3</sub>
Molecular Weight	286.12 g/mol
Appearance	White to off-white solid
Purity	≥98% (HPLC)
Melting Point	183-189 °C
Storage Conditions	0-8°C

## Applications in Medicinal Chemistry

The unique structural features of **AC-P-Bromo-DL-phe-OH** make it a versatile tool in several areas of medicinal chemistry:

- Peptide and Peptidomimetic Design: As a derivative of phenylalanine, it can be incorporated into peptide chains to enhance their stability against enzymatic degradation and to probe structure-activity relationships. This is particularly relevant in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other pathways regulated by peptides. [\[2\]](#)
- Enzyme Inhibition: The structural analogy to the natural amino acid phenylalanine allows **AC-P-Bromo-DL-phe-OH** and its derivatives to act as potential competitive inhibitors of various enzymes. A key area of investigation is the inhibition of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), which are critical enzymes in the biosynthesis of neurotransmitters like dopamine and serotonin. [\[3\]](#)
- Building Block for Novel Therapeutics: The bromine atom serves as a handle for various chemical modifications, including cross-coupling reactions. This allows for the synthesis of a

diverse range of small molecules and complex pharmaceutical agents, particularly those aimed at treating neurological disorders.[1]

## Quantitative Data

While specific quantitative data for **AC-P-Bromo-DL-phe-OH** is not readily available in the public domain, the following tables summarize representative data for closely related brominated phenylalanine derivatives to illustrate their potential biological activities.

Table 1: Hypothetical Inhibitory Activity of p-Bromophenylalanine Derivatives

Target Enzyme	Inhibitor	Assay Type	IC <sub>50</sub> (μM)	Significance
Phenylalanine Hydroxylase (PAH)	p-Bromo-DL-phenylalanine	Enzyme Activity Assay	Data not available	Potential to modulate dopamine and norepinephrine biosynthesis
Tryptophan Hydroxylase (TPH)	p-Bromo-DL-phenylalanine	Enzyme Activity Assay	Data not available	Potential to modulate serotonin biosynthesis
L-type Amino Acid Transporter 1 (LAT1)	4-Bromo-2-chloro-D-phenylalanine	In Vitro Inhibition Assay	10 - 100 (Hypothetical)	Indicates potency in blocking amino acid transport, relevant for oncology.[4]

Table 2: Binding Affinity of a Peptide containing p-Bromophenylalanine

Peptide	Target	Assay Type	Binding Affinity ( $\Delta\Delta G$ , kcal/mol)	Significance
KEIQLVIKVFI <sub>489</sub> A (Reference Peptide)	MDM2/MDMX Interface	Blind Docking Simulation	-1.02	Preferential binding to the target interface, activating the p53 pathway. <a href="#">[5]</a>
KEIQLVSKVFI <sub>489</sub> M (Mutant Peptide)	MDM2/MDMX Interface	Blind Docking Simulation	-3.96	Enhanced preferential binding, suggesting improved potency in p53 activation. <a href="#">[5]</a>

## Experimental Protocols

### Synthesis of N-acetyl-p-bromo-DL-phenylalanine

This protocol is adapted from the Erlenmeyer-Plöchl synthesis of related azlactone intermediates and subsequent hydrolysis.[\[6\]](#)

#### Step 1: Synthesis of 2-Methyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

- Materials: 4-Bromobenzaldehyde, N-acetylglycine, Acetic anhydride, Anhydrous sodium acetate, Ethanol.
- Procedure:
  - In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
  - Add acetic anhydride (3.0 eq) to the mixture.

- Heat the mixture with stirring in a water bath at 100°C for 2 hours.
- Cool the reaction mixture to room temperature.
- Slowly add ethanol to the cooled mixture to precipitate the azlactone product.
- Collect the crystalline product by vacuum filtration and wash with cold ethanol, followed by hot water.
- Dry the product under vacuum.

#### Step 2: Hydrolysis to $\alpha$ -Acetamido-4-bromocinnamic acid

- Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.
- Procedure:
  - Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide.
  - Cool the solution in an ice bath.
  - Acidify the cooled solution with dilute hydrochloric acid to precipitate the  $\alpha$ -acetamido-4-bromocinnamic acid.
  - Collect the precipitate by vacuum filtration and wash with cold water.
  - Dry the product.

#### Step 3: Reduction to N-acetyl-p-bromo-DL-phenylalanine

- Materials:  $\alpha$ -Acetamido-4-bromocinnamic acid from Step 2, Sodium amalgam, Ethanol.
- Procedure:
  - Dissolve the  $\alpha$ -acetamido-4-bromocinnamic acid in ethanol.
  - Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

- After the reaction is complete, filter the solution to remove mercury.
- Acidify the filtrate with dilute hydrochloric acid to precipitate the final product.
- Collect the N-acetyl-p-bromo-DL-phenylalanine by vacuum filtration, wash with cold water, and dry.

## Phenylalanine Hydroxylase (PAH) Inhibition Assay

This generalized protocol is for assessing the inhibitory activity of compounds on PAH.[\[3\]](#)

- Materials: Purified Phenylalanine Hydroxylase (PAH) enzyme, L-Phenylalanine, Dithiothreitol (DTT), Catalase, Ferrous ammonium sulfate, 6-Methyltetrahydropterin (6-MPH<sub>4</sub>) (cofactor), **AC-P-Bromo-DL-phe-OH** (inhibitor), Trichloroacetic acid (TCA), Phosphate buffer (pH 6.8).
- Procedure:
  - Prepare a reaction mixture in appropriate tubes containing phosphate buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH<sub>4</sub>.
  - Add varying concentrations of **AC-P-Bromo-DL-phe-OH** to the respective tubes. A control tube with no inhibitor should be included.
  - Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
  - Initiate the reaction by adding L-phenylalanine.
  - Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
  - Stop the reaction by adding TCA.
  - Quantify the product (tyrosine) using a suitable method, such as HPLC.
  - Determine the rate of reaction for each inhibitor concentration and calculate the IC<sub>50</sub> value.

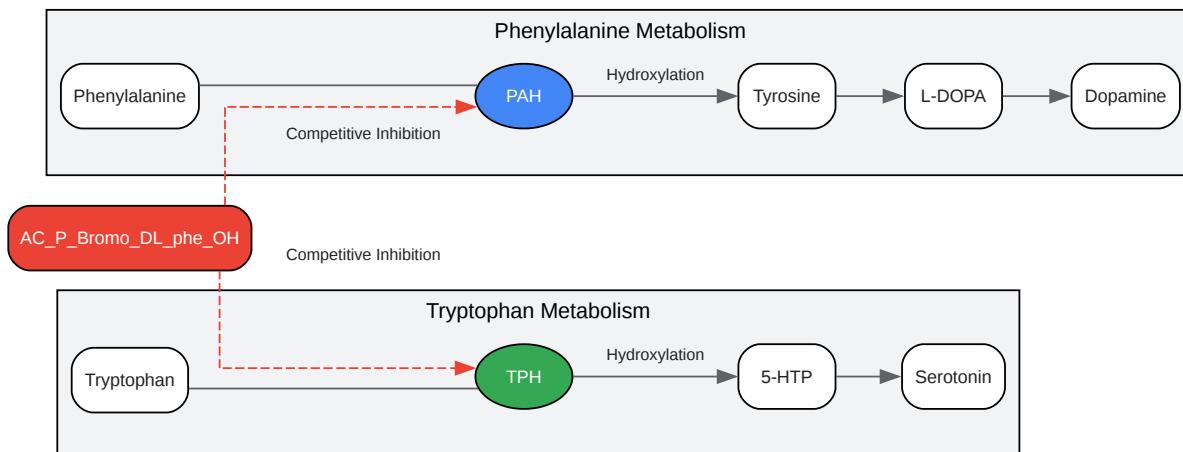
## Cell-Based Assay: In Vitro LAT1 Inhibition

This protocol is adapted for assessing the inhibition of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[\[4\]](#)

- Materials: LAT1-expressing cancer cell line (e.g., A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), [<sup>3</sup>H]-L-Leucine (radiolabeled substrate), **AC-P-Bromo-DL-phe-OH** (inhibitor), Scintillation fluid and counter.
- Procedure:
  - Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
  - Seed cells in a 24-well plate and allow them to adhere overnight.
  - Wash the cells with PBS.
  - Prepare a series of dilutions of **AC-P-Bromo-DL-phe-OH** in a suitable transport buffer.
  - Pre-incubate the cells with the different concentrations of the test compound for 15 minutes.
  - Add [<sup>3</sup>H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes).
  - Stop the uptake by washing the cells rapidly with ice-cold PBS.
  - Lyse the cells and measure the radioactivity using a scintillation counter.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Visualizations

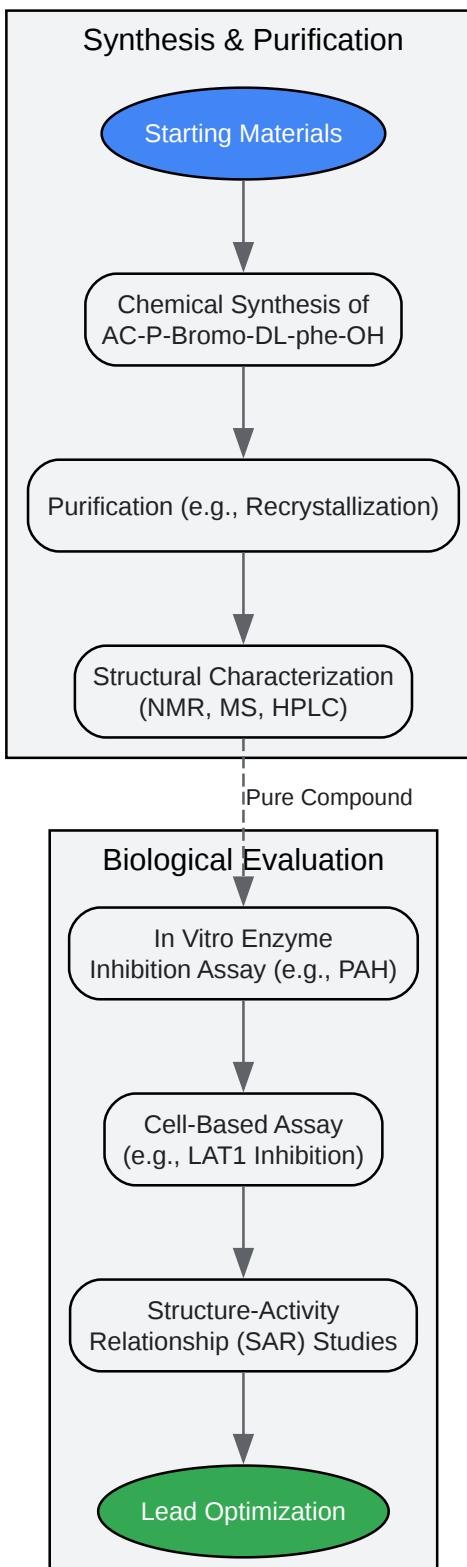
### Signaling Pathway Diagram



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Caption: Potential competitive inhibition of aromatic amino acid hydroxylases by **AC-P-Bromo-DL-phe-OH**, impacting neurotransmitter biosynthesis.

## Experimental Workflow Diagram

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Caption: A generalized experimental workflow for the synthesis and biological evaluation of **AC-P-Bromo-DL-phe-OH** in a drug discovery context.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activating the p53 anti-cancer pathway by targeting the MDM2/MDMX dimer interface with short peptide segments: a computational peptide design experiment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
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